![molecular formula C8H6FN B132452 4-Fluorobenzylisocyanide CAS No. 148890-53-3](/img/structure/B132452.png)
4-Fluorobenzylisocyanide
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Overview
Description
Scientific Research Applications
- The electrochemical performance of LIBs often suffers from sluggish interfacial kinetics. FBCN, a sterically-hindered solvent, has been investigated to improve these kinetics. By tuning Li+ coordination chemistry, FBCN constructs a bulky coordination structure with Li+, reducing the interfacial barrier and enhancing rate performance in LiFePO₄//graphite pouch cells .
- FBCN’s steric hindrance and weak Lewis basic center allow it to form a unique solvation structure with Li+. This chemistry reduces ion-dipole interactions (Li+ solvents) while promoting coulombic attraction (Li+ anions). As a result, FBCN contributes to improved electrochemical kinetics in LIBs .
- Researchers use FBCN as a biochemical reagent in proteomics studies. Its unique properties make it valuable for investigating protein structures, interactions, and functions .
Electrochemical Kinetics in Lithium-Ion Batteries (LIBs)
Solvent Engineering for Enhanced LIBs
Proteomics Research
Mechanism of Action
Target of Action
The primary target of 4-Fluorobenzylisocyanide (also known as 4-Fluorobenzyl cyanide or FBCN) is the interfacial kinetics in lithium-ion batteries (LIBs) . The compound plays a crucial role in improving the electrochemical performance of LIBs, which is often plagued by sluggish interfacial kinetics .
Mode of Action
4-Fluorobenzylisocyanide interacts with its target by tuning the Li+ coordination chemistry based on solvent molecular engineering . Specifically, FBCN, featuring steric hindrance and a weak Lewis basic center, is designed to construct a bulky coordination structure with Li+, weakening ion–dipole interaction (Li+–solvents) but promoting coulombic attraction (Li+–anions) at a normal Li salt concentration . This sterically-controlled solvation chemistry reduces the interfacial barrier and thus contributes to improved rate performance .
Biochemical Pathways
The biochemical pathway affected by 4-Fluorobenzylisocyanide involves the Li+ solvation structure that bridges the bulk electrolyte and interfacial chemistry, providing a pathway for promoting electrochemical kinetics in LIBs . The compound improves the interfacial kinetics by tuning the Li+ coordination chemistry based on solvent molecular engineering .
Pharmacokinetics
By reducing the interfacial barrier through sterically-controlled solvation chemistry, 4-Fluorobenzylisocyanide enhances the electrochemical kinetics in LIBs .
Result of Action
The result of 4-Fluorobenzylisocyanide’s action is an improved rate performance in LIBs . By reducing the interfacial barrier through sterically-controlled solvation chemistry, the compound contributes to enhanced electrochemical kinetics, as demonstrated practically in LiFePO4//graphite pouch cells .
Action Environment
The action of 4-Fluorobenzylisocyanide is influenced by the environment within the lithium-ion battery. The compound’s efficacy and stability are determined by factors such as the concentration of Li salt and the nature of the solvent . The compound’s design allows it to construct a bulky coordination structure with Li+, even at a normal Li salt concentration .
properties
IUPAC Name |
1-fluoro-4-(isocyanomethyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN/c1-10-6-7-2-4-8(9)5-3-7/h2-5H,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLDWOKWGDHSJOK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]CC1=CC=C(C=C1)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30374569 |
Source
|
Record name | 4-Fluorobenzylisocyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30374569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluorobenzylisocyanide | |
CAS RN |
148890-53-3 |
Source
|
Record name | 4-Fluorobenzylisocyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30374569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 148890-53-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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